molecular formula C16H23NO3 B11056610 Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-

Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-

Cat. No.: B11056610
M. Wt: 277.36 g/mol
InChI Key: QLMZAXJHMMUOFZ-UHFFFAOYSA-N
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Description

  • Reagent: Benzoyl chloride (C6H5COCl)
  • Conditions: Basic medium (e.g., pyridine), room temperature
  • Amination

    • Reagent: Ammonia (NH3) or an amine derivative
    • Conditions: Solvent (e.g., ethanol), elevated temperature
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- typically involves multiple steps, starting with the preparation of the pentanoic acid backbone. This can be achieved through the oxidation of 3-methylpentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 3-methylpentanoic acid is then subjected to a series of reactions to introduce the benzoyl and amino groups.

    • Oxidation of 3-methylpentanol

      • Reagent: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
      • Conditions: Aqueous or acidic medium, elevated temperature

    Chemical Reactions Analysis

    Types of Reactions

    Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- can undergo various types of chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions can convert the compound into alcohols or amines.

      Substitution: The benzoyl and amino groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

    • Oxidation

      • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
      • Conditions: Aqueous or acidic medium, elevated temperature
    • Reduction

      • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
      • Conditions: Solvent (e.g., ether), room temperature
    • Substitution

      • Reagents: Halogenating agents (e.g., thionyl chloride, SOCl2)
      • Conditions: Solvent (e.g., dichloromethane), room temperature

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

    Scientific Research Applications

    Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- has a wide range of scientific research applications:

      Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

      Biology: Investigated for its potential biological activity and interactions with biomolecules.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

      Industry: Utilized in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- involves its interaction with specific molecular targets and pathways. The benzoyl and amino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      Valeric acid, 3-methyl-: Similar pentanoic acid backbone but lacks the benzoyl and amino groups.

      3-Methylpentanoic acid: Similar structure but without the benzoyl and amino substituents.

      4-(1-Methylethyl)benzoic acid: Contains the benzoyl group but lacks the pentanoic acid backbone.

    Uniqueness

    Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

    Properties

    Molecular Formula

    C16H23NO3

    Molecular Weight

    277.36 g/mol

    IUPAC Name

    3-methyl-2-[(4-propan-2-ylbenzoyl)amino]pentanoic acid

    InChI

    InChI=1S/C16H23NO3/c1-5-11(4)14(16(19)20)17-15(18)13-8-6-12(7-9-13)10(2)3/h6-11,14H,5H2,1-4H3,(H,17,18)(H,19,20)

    InChI Key

    QLMZAXJHMMUOFZ-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)C

    Origin of Product

    United States

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